Nitrosoxacin C
Description
Nitrosoxacin C (N-(12-Methyltridecyl)-N-nitrosohydroxylamine) is a bioactive compound produced by Streptomyces species, classified as a 5-lipoxygenase inhibitor . Its molecular formula is C₁₄H₃₀N₂O₂, with a molecular weight of 258.403 g/mol, and it exists as a powder with a melting point of 35.5–36°C . Structurally, it features a nitroso-hydroxylamine group attached to a branched alkyl chain (12-methyltridecyl), which contributes to its lipophilic properties and biological activity.
Properties
CAS No. |
147317-95-1 |
|---|---|
Molecular Formula |
C14H30N2O2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(Z)-hydroxyimino-(12-methyltridecyl)-oxidoazanium |
InChI |
InChI=1S/C14H30N2O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-16(18)15-17/h14,17H,3-13H2,1-2H3/b16-15- |
InChI Key |
XLTXPTGAYGVGIQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCC[N+](=NO)[O-] |
Isomeric SMILES |
CC(C)CCCCCCCCCCCN(N=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCN(N=O)O |
Synonyms |
nitrosoxacin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Variation : Nitrosoxacin A and B have longer alkyl chains (C16 vs. C14 in this compound). The branched chain in Nitrosoxacin A (14-methylpentadecyl) may enhance steric hindrance compared to the linear chain in Nitrosoxacin B .
- Melting Points : this compound has the lowest melting point (35.5–36°C), likely due to its shorter alkyl chain reducing van der Waals interactions. Nitrosoxacin A’s higher melting point (44–44.5°C) suggests stronger intermolecular forces from its branched structure .
- Functional Groups : All three compounds share the nitroso-hydroxylamine moiety, critical for 5-lipoxygenase inhibition. Nitrosoxacin B lacks the hydroxylamine oxygen present in A and C, which may alter its reactivity .
Research Findings and Limitations
Key Studies
- (Dictionary of Natural Products) provides foundational data on the physicochemical properties of Nitrosoxacin A, B, and C but lacks comparative efficacy studies .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Nitrosoxacin C in laboratory settings?
- Methodological Answer : Identity verification requires a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and mass spectrometry (MS) should corroborate the molecular formula (C₁₃H₂₂N₂O₂, MW 238.329). Purity thresholds (>95%) can be validated via melting point consistency (e.g., mp 38.5–39.5°C) and chromatographic retention times compared to reference standards .
Q. What are the established protocols for synthesizing this compound?
- Methodological Answer : Synthesis routes often involve hydroxylamine derivatization of precursor alkaloids. For example, Mori et al. (2000) reported a multi-step synthesis starting from Loline derivatives, utilizing nitroso-group incorporation under controlled pH and temperature. Reaction intermediates should be characterized via infrared (IR) spectroscopy and thin-layer chromatography (TLC) to monitor progress .
Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves using deuterated internal standards can minimize matrix effects. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to isolate this compound from interfering metabolites .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Use closed systems to avoid inhalation of dust or aerosols. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Storage conditions should adhere to stability guidelines (e.g., -20°C in amber vials). Spill management requires neutralization with inert absorbents and disposal via hazardous waste channels .
Advanced Research Questions
Q. What experimental models are suitable for studying the mechanistic role of this compound as a 5-lipoxygenase inhibitor?
- Methodological Answer : In vitro assays using recombinant human 5-lipoxygenase (rh5-LOX) can quantify IC₅₀ values via spectrophotometric monitoring of hydroperoxide formation. Complementary in vivo models (e.g., murine inflammation assays) should validate efficacy. Dose-response curves and time-course studies are essential to distinguish competitive vs. non-competitive inhibition .
Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cofactors). Meta-analyses should standardize data using Z-score normalization. Replicate experiments under harmonized protocols (e.g., uniform cell lines, buffer systems). Statistical tools like Bland-Altman plots can identify systematic biases .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can map binding affinities to 5-lipoxygenase active sites. Molecular dynamics simulations (200+ ns trajectories) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity .
Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?
- Methodological Answer : Systematic substitution at the nitroso and hydroxylamine moieties can be explored. SAR libraries should be screened via high-throughput assays. QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronegativity and steric bulk with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
